molecular formula C8H9F2NO B1399100 N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine CAS No. 1522761-63-2

N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine

Cat. No. B1399100
M. Wt: 173.16 g/mol
InChI Key: YFFYTAXGMGCGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine (DFBH) is an organic compound that has been widely studied due to its diverse range of applications in scientific research. This compound has been used in various synthetic and analytical processes, as well as in the development of therapeutic drugs. It has been found to be an effective reagent for a variety of reactions, including the synthesis of a variety of pharmaceuticals. In addition, DFBH has been found to have a wide range of biochemical and physiological effects, which makes it an ideal compound for further research.

Scientific Research Applications

Asymmetric Ortho-Deprotonation

N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine and its derivatives have been utilized in asymmetric ortho-deprotonation of certain complexes. This process is significant for creating diastereoselective complexes with high yield and excellent levels of diastereoselectivity, which are important in the field of chiral chemistry and drug development (Costa et al., 2017).

Environmental Analysis

This compound has been applied in environmental studies, particularly in the on-fibre derivatisation Solid Phase Microextraction (SPME) method. It assists in the sampling and quantification of unsaturated dicarbonyl products obtained in the photo-oxidation of certain organic compounds. This application is crucial in understanding environmental implications of organic compound oxidation (Alvarez et al., 2009).

Synthesis of Substituted Aziridines

N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine derivatives are important in synthesizing substituted aziridines. This synthesis involves O-acylation and diastereoselective ring-closure reactions, providing a pathway to create diverse organic compounds with potential pharmaceutical applications (Bew et al., 2006).

Derivatization of Keto Steroids

In pharmaceutical sciences, derivatives of N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been used for the derivatization of keto steroids. This process is crucial for analyzing these compounds using electron-capture gas-liquid chromatography (Youngdale, 1976).

Receptor Interaction Profiles in Pharmacology

In pharmacology, studies have utilized N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine derivatives to characterize receptor binding profiles of psychoactive substances. This research contributes to understanding the pharmacological properties of these substances and their potential effects (Rickli et al., 2015).

Nano-Structured Material Synthesis

N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine derivatives have been used in the synthesis of nano-structured materials, such as ceria (CeO2), from complex metal-ligand interactions. This application is significant in the field of material science and nanotechnology (Veranitisagul et al., 2011).

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFYTAXGMGCGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Difluorophenyl)methyl](methoxy)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine
Reactant of Route 3
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine
Reactant of Route 4
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine
Reactant of Route 5
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine
Reactant of Route 6
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.